molecular formula C8H10O2 B178276 3-Oxabicyclo[3.3.1]non-6-en-9-one CAS No. 132280-15-0

3-Oxabicyclo[3.3.1]non-6-en-9-one

Cat. No. B178276
CAS RN: 132280-15-0
M. Wt: 138.16 g/mol
InChI Key: IPDWLQDCDAEHML-UHFFFAOYSA-N
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Description

3-Oxabicyclo[3.3.1]non-6-en-9-one is a chemical compound with a unique structure . It belongs to a class of compounds known as oxabicyclo nonanes .


Synthesis Analysis

The synthesis of oxabicyclo[3.3.1]nonenes, which includes 3-Oxabicyclo[3.3.1]non-6-en-9-one, has been reported in the literature . An efficient methodology for the synthesis of these compounds involves the reaction of geraniol with aldehydes and epoxides, promoted by boron trifluoride etherate .


Molecular Structure Analysis

The molecular structure of 3-Oxabicyclo[3.3.1]non-6-en-9-one is unique, featuring a bicyclic system with an oxygen atom incorporated into one of the rings . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .


Chemical Reactions Analysis

The chemical reactions involving 3-Oxabicyclo[3.3.1]non-6-en-9-one are quite interesting. For instance, it has been reported that the reaction of this compound with N-bromosuccinimide in the presence of sodium peroxodisulfate or benzoyl peroxide leads to the formation of dibromo and tribromo derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Oxabicyclo[3.3.1]non-6-en-9-one are influenced by its unique structure. For instance, it has been reported that the compound has a molecular weight of 140.18 .

Scientific Research Applications

  • Synthesis and Structural Analysis : The compound 9-Oxabicyclo[3.3.1]nona-2,6-diene has been synthesized with good yields, and its structural properties were examined through methods like NMR and single crystal structure analysis. The reaction with N-bromosuccinimide resulted in dibromo and tribromo derivatives, indicating its reactivity and potential utility in further chemical transformations (Bassioni et al., 2005).

  • Conformational Studies : Oximes derived from related compounds like 3-methyl-3-azabicyclo[3.3.1]nonan-9-one were studied, revealing specific conformational properties. Such studies are crucial for understanding the chemical behavior and potential applications of these molecules (Iriepa et al., 2003).

  • Intramolecular Reactions and Stereospecificity : Compounds like 9-Oxabicyclo[6.1.0]non-4-ene underwent intramolecular reactions indicating a complex reactivity profile. These reactions involve stereospecific and nonregioselective capture with external nucleophiles, highlighting the stereochemical complexity and potential for creating diverse molecular architectures (Bonney et al., 2011).

Biological Applications

  • Antileishmanial Properties : Oxabicyclo[3.3.1]nonanones have been identified as inhibitors of key redox enzymes in Leishmania, a pathogenic parasite. This inhibitory action leads to increased reactive oxygen species, mitochondrial damage, and DNA damage in the parasite, ultimately leading to its apoptosis. These findings pave the way for novel antileishmanial drug development based on this compound class (Saudagar et al., 2013).

Advanced Synthetic Techniques

  • Organocatalytic Enantioselective Synthesis : An efficient method for synthesizing 3-oxabicyclo[3.3.1]nonan-2-ones with multiple stereogenic centers was developed. This method involves organocatalytic reactions, showcasing the potential of these compounds in constructing complex, chiral molecular architectures (Hong et al., 2013).

  • Gold-catalyzed Synthesis : Gold-catalyzed reactions have been employed to synthesize derivatives of 3-Oxabicyclo[3.3.1]non-6-en-9-one, indicating the versatility and reactivity of these compounds in the presence of transition metal catalysts. Such methods offer new approaches for the synthesis of complex oxabicyclic and oxatricyclic systems (Vandavasi et al., 2015).

Mechanism of Action

While the exact mechanism of action of 3-Oxabicyclo[3.3.1]non-6-en-9-one is not fully understood, some studies suggest that compounds with a similar structure exhibit inhibitory activity in certain biochemical reactions .

properties

IUPAC Name

3-oxabicyclo[3.3.1]non-6-en-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-8-6-2-1-3-7(8)5-10-4-6/h1-2,6-7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDWLQDCDAEHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2COCC1C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577874
Record name 3-Oxabicyclo[3.3.1]non-6-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxabicyclo[3.3.1]non-6-en-9-one

CAS RN

132280-15-0
Record name 3-Oxabicyclo[3.3.1]non-6-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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